molecular formula C6H15BrFNO B12753949 Fluoroethylcholine bromide CAS No. 733050-47-0

Fluoroethylcholine bromide

Cat. No.: B12753949
CAS No.: 733050-47-0
M. Wt: 216.09 g/mol
InChI Key: DRXWLBAUYAQVLX-UHFFFAOYSA-M
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Description

Fluoroethylcholine bromide is a chemical compound with the molecular formula C6H15FNO.Br. It is a derivative of choline, where one of the ethyl groups is substituted with a fluorine atom. This compound is of significant interest in various fields, particularly in medical imaging and cancer research, due to its ability to act as a tracer in positron emission tomography (PET) scans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoroethylcholine bromide can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2-bromo-1-fluoroethane with dimethylaminoethanol in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and results in the formation of this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be automated using solid-phase extraction (SPE) techniques. This method involves the use of solid-phase cartridges to purify the intermediate and final products, avoiding the need for high-performance liquid chromatography (HPLC). This approach not only simplifies the production process but also ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluoroethylcholine bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom significantly influences the reactivity of the compound, making it suitable for specific applications in organic synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution reactions primarily yield fluoroethylcholine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Fluoroethylcholine bromide has a wide range of applications in scientific research:

Mechanism of Action

Fluoroethylcholine bromide exerts its effects by mimicking the natural substrate choline. It is actively transported into cells and phosphorylated by choline kinase. The phosphorylated form is then incorporated into the cell membrane as part of phosphatidylcholine. This process is particularly pronounced in cancer cells, which have an increased demand for choline due to rapid cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoroethylcholine bromide stands out due to its fluorine substitution, which enhances its stability and imaging properties. Compared to fluoromethylcholine, this compound offers better imaging contrast and longer half-life, making it more suitable for clinical applications .

Properties

CAS No.

733050-47-0

Molecular Formula

C6H15BrFNO

Molecular Weight

216.09 g/mol

IUPAC Name

2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

DRXWLBAUYAQVLX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)CCF.[Br-]

Origin of Product

United States

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